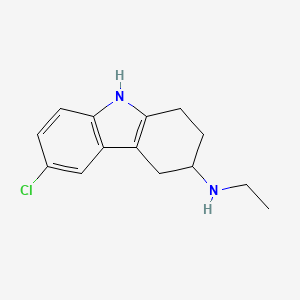

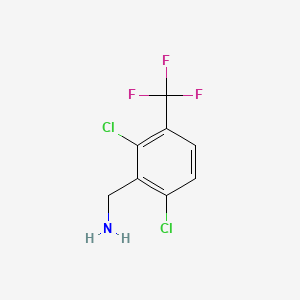

2,6-Dichloro-3-(trifluoromethyl)benzylamine

説明

“2,6-Dichloro-3-(trifluoromethyl)benzylamine” is a chemical compound with the IUPAC name [2,6-dichloro-3-(trifluoromethyl)phenyl]methanamine . It has a molecular weight of 244.04 and is typically stored at ambient temperature . The compound is liquid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6Cl2F3N/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2H,3,14H2 .Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 253.6±35.0 °C and a predicted density of 1.462±0.06 g/cm3 . It has a refractive index of 1.5155 and a predicted pKa of 7.61±0.10 . The compound is white to off-white in color and is sensitive to air .科学的研究の応用

Organic Synthesis and Medicinal Chemistry Applications

One of the primary applications of 2,6-Dichloro-3-(trifluoromethyl)benzylamine is in the field of organic synthesis, where it serves as a pivotal intermediate for the preparation of ortho-trifluoromethyl-substituted benzylamines. The Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, facilitated by this compound, is crucial for developing new medicinal compounds. This methodology is enhanced by specific additives, such as H2O and Ag2O, to achieve good yields, demonstrating its utility in medicinal chemistry for synthesizing ortho-trifluoromethyl-substituted benzylamines with potential pharmacological activities (Miura et al., 2013).

Material Science and Polymer Chemistry

In the domain of material science, this compound is utilized to synthesize novel diamine monomers leading to the development of novel fluorinated polyimides. These materials, produced through thermal imidization routes, exhibit exceptional solubility, low water absorption rates, and high thermal stability, making them ideal for advanced applications in electronics and coatings. The synthesis of these polyimides demonstrates the compound's significance in creating materials with unique properties, such as low dielectric constants and high thermal stability, beneficial for various technological applications (Madhra et al., 2002).

Photovoltaic and Energy Materials

The compound also finds applications in the development of photovoltaic materials. For instance, benzylamine, a related compound, has been used for surface passivation in perovskites, significantly enhancing their moisture resistance and electronic properties. This modification leads to high-efficiency and air-stable photovoltaic cells, underscoring the importance of benzylamine derivatives in improving the durability and performance of energy materials. The application of benzylamine for surface passivation represents a promising approach to developing more stable and efficient perovskite solar cells, highlighting the potential of benzylamine derivatives in renewable energy technologies (Wang et al., 2016).

Environmental Science

In environmental science, derivatives of this compound have been explored for their degradation pathways. Studies on the abiotic degradation of trifluralin, a related compound, in reducing environments such as flooded soils and wetland sediments, provide insights into its fate in the environment. Understanding these degradation pathways is crucial for assessing the environmental impact of such compounds and developing strategies for mitigating their toxic risks to aquatic organisms (Klupinski & Chin, 2003).

Safety and Hazards

“2,6-Dichloro-3-(trifluoromethyl)benzylamine” is classified as a corrosive substance . It has a GHS05 pictogram and a signal word "Danger" . The hazard statements include H314 and H318 . Precautionary statements include P260, P280, and P310 , as well as P260h, P301+P330+P331, P303+P361+P353, P305+P351+P338, P405, and P501a .

作用機序

Pharmacokinetics

Its molecular weight (24404 g/mol ) suggests that it could potentially be absorbed in the body. Its physical form is a liquid , which might influence its distribution and excretion.

Action Environment

The compound is sensitive to air , which might influence its stability and efficacy. Its boiling point is predicted to be 253.6±35.0 °C , which might also affect its stability under different environmental conditions.

特性

IUPAC Name |

[2,6-dichloro-3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F3N/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2H,3,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXOPDUEXPJASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione](/img/structure/B1425398.png)

![2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425400.png)

![7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425401.png)

![Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate](/img/structure/B1425406.png)

![3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid](/img/structure/B1425407.png)